molecular formula C26H22FN7O3 B611970 4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide CAS No. 1202759-32-7

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

Cat. No. B611970
CAS RN: 1202759-32-7
M. Wt: 499.49638
InChI Key: VVLHQJDAUIPZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CNX-774 is a potent, selective, and irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an important kinase in the B cell antigen receptor pathway, with IC50 values of <1 nM in biochemical assays and 1-10 nM in cellular assays. It inhibits proliferation in HMC-1.1 and HMC-1.2 cells (IC50 = 2.82 and 0.38 µM) but has no effect on cell cycle progression.
CNX-774 is a potent Btk inhibitor (IC50 < 1 nM). Recently Bruton's tyrosine kinase (BTK), a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, has emerged as an attractive target for therapeutic intervention in human malignancies and autoimmune disorders.

Scientific Research Applications

Inhibition of Bruton’s Tyrosine Kinase (BTK)

CNX-774 is a potent, selective, and orally available small molecule inhibitor of BTK . It forms a ligand-directed covalent bond with Cys-481, a non-conserved amino acid within the ATP binding site of the enzyme . BTK is a member of the Tec family of kinases that is involved in B-lymphocyte development, differentiation, and B cell receptor signaling .

Overcoming Drug Resistance in Pancreatic Cancer

CNX-774 has been shown to overcome drug resistance in pancreatic cancer cells . It was found to sensitize drug-resistant pancreatic cancer cell lines to dihydroorotate dehydrogenase (DHODH) inhibitors .

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

The drug resistance overcoming effect of CNX-774 in pancreatic cancer is not related to BTK, but due to its inhibition of ENT1 . ENT1 mediates resistance to DHODH inhibitors by taking up extracellular uridine, which is recycled to generate pyrimidine nucleotides in a DHODH-independent manner .

Inducing Pyrimidine Starvation

In drug-resistant cell lines, combination treatment with a DHODH inhibitor and CNX-774 leads to severe loss of cell viability and pyrimidine starvation .

Potential Biomarker for DHODH Inhibitor Treatment

Accumulation of N-acetylneuraminic acid has been identified as a potential biomarker for the efficacy of DHODH inhibitor treatment .

Dual Targeting of DHODH and ENT1

In aggressive, immunologically active mouse models of pancreatic cancer, dual targeting of DHODH and ENT1 with a combination of a DHODH inhibitor and CNX-774 significantly inhibits tumor growth and prolongs mouse survival .

Mechanism of Action

Target of Action

CNX-774 primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, playing a significant role in B-cell development, differentiation, and functioning . It has also been implicated in the initiation, survival, and progression of mature B-cell lymphoproliferative disorders .

Mode of Action

CNX-774 is highly selective for BTK and forms a ligand-directed covalent bond with the Cys-481 residue within the ATP binding site of the enzyme . In biochemical and cellular assays, CNX-774 demonstrates potent inhibitory activity towards BTK .

Biochemical Pathways

The primary biochemical pathway affected by CNX-774 is the B-cell antigen receptor (BCR) signaling pathway . By inhibiting BTK, CNX-774 disrupts this pathway, affecting normal B-cell development, differentiation, and functioning .

In addition, CNX-774 has been found to inhibit equilibrative nucleoside transporter 1 (ENT1), which mediates resistance to the DHODH inhibitor brequinar (BQ) by taking up extracellular uridine .

Result of Action

The inhibition of BTK by CNX-774 leads to a disruption in the BCR signaling pathway, affecting B-cell development and functioning . This can have significant effects in the context of B-cell malignancies and autoimmune disorders .

In addition, CNX-774’s inhibition of ENT1 leads to increased sensitivity of certain cell lines to the DHODH inhibitor brequinar (BQ), leading to profound cell viability loss and pyrimidine starvation .

properties

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that CNX-774 effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []

  • Reduced myeloid cell recruitment: CNX-774 significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []
  • Suppression of cancer cell invasion and migration: In breast cancer cells, CNX-774 effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []

ANone: The provided research highlights the following regarding CNX-774's efficacy:

  • In vitro: CNX-774 effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []
  • In vivo: In a zymosan-induced peritonitis model, CNX-774 effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []

A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to CNX-774, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.

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